Fba-IN-1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

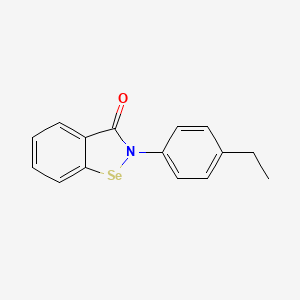

FBA-IN-1 es un inhibidor alostérico covalente de primera clase de la aldolasa de fructosa-1,6-bisfosfato (CaFBA) derivado de Candida albicans. Exhibe una actividad antifúngica significativa, particularmente contra cepas de Candida albicans resistentes a los azoles . El compuesto tiene un peso molecular de 302,23 y una fórmula molecular de C15H13NOSe .

Métodos De Preparación

La síntesis de FBA-IN-1 implica una estrategia de optimización basada en la estructura para identificar un nuevo sitio de unión covalente (C292) en la aldolasa de fructosa-1,6-bisfosfato . Las rutas sintéticas específicas y las condiciones de reacción son propiedad y no se divulgan públicamente. El compuesto está disponible para fines de investigación de varios proveedores .

Análisis De Reacciones Químicas

FBA-IN-1 se une covalentemente con la enzima diana aldolasa de fructosa-1,6-bisfosfato. La reacción principal implica la formación de un enlace covalente con el sitio C292 de la enzima, lo que lleva a su inhibición . La actividad antifúngica del compuesto se atribuye a esta modificación covalente, que altera la función de la enzima e inhibe el crecimiento de Candida albicans resistente a los azoles .

Aplicaciones Científicas De Investigación

FBA-IN-1 se utiliza principalmente en el estudio de infecciones fúngicas, particularmente las causadas por cepas de Candida albicans resistentes a los azoles . Su mecanismo de acción único lo convierte en una herramienta valiosa para investigar el papel de la aldolasa de fructosa-1,6-bisfosfato en el metabolismo fúngico y la patogénesis. Además, las propiedades antifúngicas de this compound lo convierten en un candidato potencial para el desarrollo de nuevas terapias antifúngicas .

Mecanismo De Acción

FBA-IN-1 ejerce sus efectos uniéndose covalentemente al sitio C292 de la aldolasa de fructosa-1,6-bisfosfato, una enzima involucrada en la vía glucolítica . Esta modificación covalente inhibe la actividad de la enzima, alterando el proceso glucolítico e inhibiendo en última instancia el crecimiento de Candida albicans resistente a los azoles . La especificidad del compuesto para el sitio C292 asegura la inhibición dirigida de la enzima, minimizando los efectos fuera del objetivo .

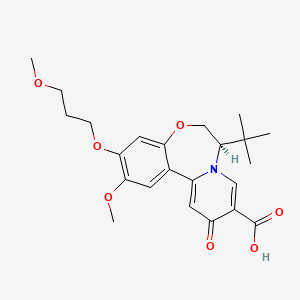

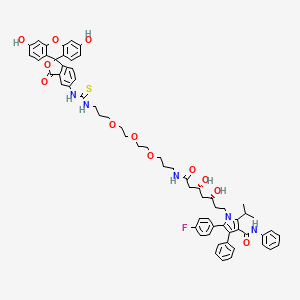

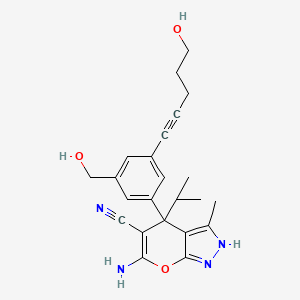

Comparación Con Compuestos Similares

FBA-IN-1 es único en su inhibición alostérica covalente de la aldolasa de fructosa-1,6-bisfosfato. Compuestos similares incluyen otros agentes antifúngicos como el ácido pseudolarico B, la carboxina y el nitrato de isoconazol . Estos compuestos difieren en sus mecanismos de acción y enzimas diana. La especificidad de this compound para el sitio C292 de la aldolasa de fructosa-1,6-bisfosfato lo diferencia de otros agentes antifúngicos .

Propiedades

Fórmula molecular |

C15H13NOSe |

|---|---|

Peso molecular |

302.24 g/mol |

Nombre IUPAC |

2-(4-ethylphenyl)-1,2-benzoselenazol-3-one |

InChI |

InChI=1S/C15H13NOSe/c1-2-11-7-9-12(10-8-11)16-15(17)13-5-3-4-6-14(13)18-16/h3-10H,2H2,1H3 |

Clave InChI |

MCSRHGLYNCIRNI-UHFFFAOYSA-N |

SMILES canónico |

CCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3[Se]2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(5-fluoropyridin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]-3-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B10856877.png)

![3-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-N-[2-[4-[7-(6-aminopyridin-3-yl)-3,5-dihydro-2H-1,4-benzoxazepine-4-carbonyl]-2-fluoro-3-methylphenyl]sulfonylethyl]propanamide;2,2,2-trifluoroacetic acid](/img/structure/B10856893.png)

![N-[9-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-(2-methoxyethoxy)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B10856908.png)

![(2'S,3S)-2'-(4-methoxyphenyl)spiro[2H-thiochromene-3,1'-cyclopropane]-4-one](/img/structure/B10856912.png)

![N-(2-Fluorobenzyl)-2,4,6-trimethyl-N-((3'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl)methyl)benzenesulfonamide](/img/structure/B10856934.png)

![2-[[2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(4-fluorophenyl)butanamide;2,2,2-trifluoroacetic acid](/img/structure/B10856936.png)

![methyl 3-(3-pyridin-3-yl-1H-pyrrolo[2,3-b]pyridin-5-yl)benzoate](/img/structure/B10856939.png)